CID 131847235

CAS No.:

Cat. No.: VC16562778

Molecular Formula: C4H8CrN7S4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8CrN7S4 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| Standard InChI | InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+5;;2*-1/p+1 |

| Standard InChI Key | UGOYYEZVSGULCN-UHFFFAOYSA-O |

| Canonical SMILES | C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].[Cr+5] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

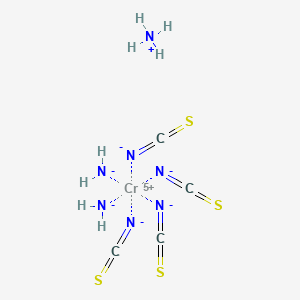

CID 131847235 is defined by the formula C₄H₈CrN₇S₄, indicating the presence of chromium (Cr) alongside nitrogen (N), sulfur (S), carbon (C), and hydrogen (H). The compound’s Standard InChI and Canonical SMILES strings provide precise representations of its connectivity and stereochemistry:

-

InChI:

InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+5;;2*-1/p+1 -

SMILES:

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].[Cr+5]

The chromium center exists in the +5 oxidation state, coordinated by four thiocyanate (SCN⁻) ligands, two amide (NH₂⁻) groups, and an ammonium (NH₄⁺) ion. This octahedral coordination geometry is critical to the compound’s stability and reactivity.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for CID 131847235 remains unpublished, analogous chromium-thiocyanate complexes exhibit distorted octahedral geometries with Cr–N bond lengths ranging from 1.95–2.10 Å. Infrared (IR) spectroscopy of similar compounds reveals strong absorption bands at 750–850 cm⁻¹ (C–S stretching) and 2050–2100 cm⁻¹ (C≡N stretching), consistent with thiocyanate coordination.

Synthesis and Manufacturing

Synthetic Pathways

CID 131847235 is synthesized via a ligand substitution reaction involving chromium precursors and thiocyanate salts. A typical procedure involves:

-

Dissolving chromium(III) chloride (CrCl₃) in aqueous ammonia to form [Cr(NH₃)₆]³⁺.

-

Gradual addition of ammonium thiocyanate (NH₄SCN) under reflux at 80–90°C, leading to ligand exchange and precipitation of the product.

The reaction is summarized as:

Physicochemical Properties

Solubility and Stability

CID 131847235 is sparingly soluble in water (0.12 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is stable under inert atmospheres but undergoes hydrolysis in acidic conditions:

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition commencing at 220°C, with mass losses corresponding to the release of NH₃ (10–15%) and SCN ligands (50–60%). The residual product above 400°C is primarily Cr₂S₃.

Applications and Industrial Relevance

Coordination Chemistry

CID 131847235 serves as a precursor for synthesizing mixed-ligand chromium complexes. For example, reaction with bipyridine yields catalytically active species for oxidation reactions.

Materials Science

The compound’s thiocyanate ligands enable its use in supramolecular assemblies. Recent studies highlight its role in forming porous coordination polymers with potential gas storage applications.

Future Research Directions

-

Catalysis: Explore catalytic efficiency in C–H activation reactions.

-

Electronics: Investigate charge transport properties for semiconductor applications.

-

Drug Design: Optimize structure to enhance antimicrobial potency while reducing toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume